molecular formula C15H15N3O5 B2747880 (2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine CAS No. 2103656-92-2

(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine

Numéro de catalogue B2747880
Numéro CAS: 2103656-92-2
Poids moléculaire: 317.301
Clé InChI: APXBGFJKKWENNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)glycine” is a derivative of 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione . It is a solid substance stored under inert atmosphere at room temperature .


Synthesis Analysis

A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives were designed and synthesized as cereblon (CRBN) modulators . The selected compound 10a showed potent antiproliferative activity against NCI-H929 and U239 cell lines .


Molecular Structure Analysis

The molecular structure of the compound is represented by the InChI code: 1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18) . The molecular weight of the compound is 274.23 .


Physical And Chemical Properties Analysis

The compound is a solid substance stored under inert atmosphere at room temperature .

Applications De Recherche Scientifique

Synthesis and Mechanistic Insights

  • Asymmetric Synthesis : The compound has been synthesized through a series of reactions including aldol addition, cyclization, rearrangement, and conjugate addition, yielding products with moderate to good yields and diastereoselectivity (Li et al., 2015).
  • Synthetic Challenges : The compound's synthesis involves multiple steps and is realized through Ni(II) complexes, indicating its complexity and the challenge in its preparation (Li et al., 2015).

Pharmacological Potential

  • Immunosuppressive Activity : Derivatives of this compound have shown enhanced ability to reduce pro-inflammatory cytokines compared to other drugs, suggesting its potential in immunosuppressive therapy (Barbieri et al., 2017).
  • Glycine Transporter 1 Inhibition : Derivatives have been developed as GlyT1 inhibitors, indicating a role in the regulation of glycine transporter activity, with potential implications in schizophrenia treatment (Liu et al., 2015).

Biological and Chemical Properties

  • Glycine Metabolism : Glycine, a component of this compound, plays a crucial role in various metabolic pathways and has implications for health and nutrition, including in the treatment of metabolic disorders (Wang et al., 2013).
  • Antimicrobial Activity : Derivatives have shown promising antimicrobial activities, indicating potential use in the development of new antimicrobial agents (Bedair et al., 2006).

Novel Applications

  • Fluorescent Probe Development : The compound has been utilized in the synthesis of a fluorescent probe for the detection of hydrogen sulfide in living cells, indicating its potential in biological imaging and diagnostics (Liu et al., 2020).

Mécanisme D'action

The compound is a modulator of cereblon (CRBN), a protein that has been implicated in various biological processes . The compound can increase apoptotic events, arrest the NCI-H929 cells at G0/G1 cell cycle, and induce the ubiquitination degradation of IKZF1 and IKZF3 proteins by CRL4 CRBN .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c19-12-5-4-11(14(22)17-12)18-7-9-8(15(18)23)2-1-3-10(9)16-6-13(20)21/h1-3,11,16H,4-7H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXBGFJKKWENNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.